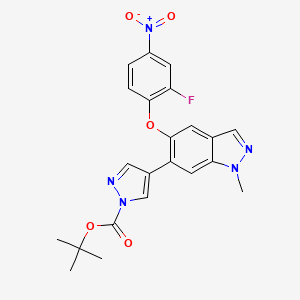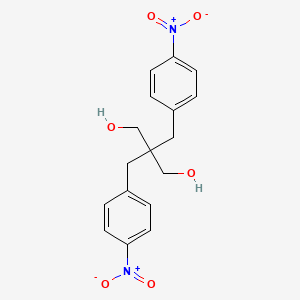
2,2-Bis(4-nitrobenzyl)-1,3-propandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a 1,3-propanediol backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups on the phenyl rings imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol typically involves the reaction of 4-nitrobenzyl chloride with 1,3-propanediol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the electrophilic carbon atoms of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-nitrobenzyl chloride, 1,3-propanediol, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous conditions, typically using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: The reaction is usually carried out at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents (e.g., acylation with acyl chlorides).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Potassium permanganate, chromium trioxide
Substitution: Acyl chlorides, bases (e.g., pyridine)
Major Products Formed
Reduction: 2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol
Oxidation: Corresponding aldehydes or carboxylic acids
Substitution: Various esters or ethers depending on the substituent introduced
Aplicaciones Científicas De Investigación
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Potential applications in the development of biologically active compounds. The nitro groups can be reduced to amines, which are common motifs in pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro groups can undergo reduction to form amines, which can then participate in hydrogen bonding or electrostatic interactions with biological macromolecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol: Similar structure but with amine groups instead of nitro groups.
2,2-Bis[(4-methoxyphenyl)methyl]-1,3-propanediol: Similar structure but with methoxy groups instead of nitro groups.
2,2-Bis[(4-chlorophenyl)methyl]-1,3-propanediol: Similar structure but with chloro groups instead of nitro groups.
Uniqueness
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
653307-42-7 |
|---|---|
Fórmula molecular |
C17H18N2O6 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2,2-bis[(4-nitrophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C17H18N2O6/c20-11-17(12-21,9-13-1-5-15(6-2-13)18(22)23)10-14-3-7-16(8-4-14)19(24)25/h1-8,20-21H,9-12H2 |
Clave InChI |
XGCHSSKZHJAWID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(CO)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


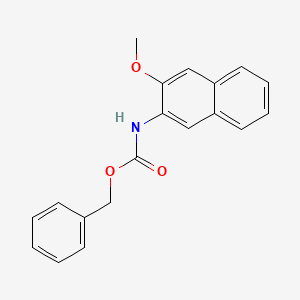
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
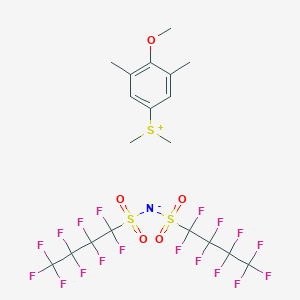

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

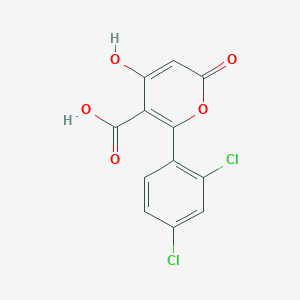
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
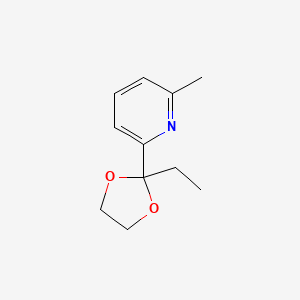
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
